molecular formula C22H25N3O4 B2435476 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide CAS No. 953249-14-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2435476
CAS No.: 953249-14-4
M. Wt: 395.459
InChI Key: QQTXOJJZZXZIME-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a benzylpiperidine group, and an oxalamide linkage, making it a subject of study for its chemical properties and biological activities.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-18-6-7-19-20(12-18)29-15-28-19)23-13-16-8-10-25(11-9-16)14-17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTXOJJZZXZIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the benzylpiperidine group: This involves the alkylation of piperidine with benzyl halides under basic conditions.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the benzylpiperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 CNS Activity
The compound has been studied for its effects on the central nervous system (CNS). Research indicates that derivatives of benzodioxole compounds exhibit activity as ligands for GABA-A receptors, which are critical in the modulation of neurotransmission and are targets for anxiolytic and sedative drugs. The structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide suggests potential interactions with these receptors due to the presence of aromatic rings and nitrogen-containing functional groups that are essential for binding affinity .

1.2 Antinociceptive Effects
Studies have demonstrated that compounds similar to this compound possess antinociceptive properties. For example, derivatives have shown effectiveness in reducing pain responses in animal models, indicating a potential use in pain management therapies .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that certain analogs can inhibit apoptosis in neuronal cell lines .

Cancer Research

3.1 Apoptosis Induction
The compound has been identified as an apoptosis inducer in various cancer cell lines. For instance, studies on similar benzodioxole derivatives have indicated their ability to trigger programmed cell death in breast cancer cells (MDA-MB-231), with IC50 values indicating effective concentrations for inducing apoptosis . This suggests a promising avenue for developing anticancer therapies.

3.2 Invasion and Migration Inhibition
Research has also focused on the ability of this compound to inhibit cancer cell invasion and migration. Experimental data show that certain derivatives can significantly reduce the invasive capabilities of cancer cells, providing insights into their potential role in metastasis prevention .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the benzodioxole moiety and piperidine ring, plays a significant role in its biological activity. Research has indicated that modifications to these structures can enhance binding affinity to target receptors or improve bioavailability .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CNS ModulationLigand for GABA-A receptors
Antinociceptive EffectsReduces pain responses in animal models
Apoptosis InductionTriggers programmed cell death in cancer cells
Invasion InhibitionReduces invasive capabilities of cancer cells

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzyme active sites or receptor binding pockets, while the benzylpiperidine group can modulate the compound’s affinity and selectivity. The oxalamide linkage provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(phenyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(ethyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a benzylpiperidine group linked by an oxalamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1234987-51-9
Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

Biological Activity Overview

This compound exhibits various biological activities that are being explored for therapeutic applications. The compound is primarily investigated for its modulatory effects on specific enzymes and receptors involved in neurological and inflammatory pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibition of MAGL can enhance the levels of these signaling molecules, potentially providing therapeutic benefits in conditions such as pain and anxiety disorders .

Receptor Interaction

The compound's structure suggests potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Preliminary studies have shown promising results regarding its affinity for these receptors, indicating possible applications in treating mood disorders .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Pain Modulation :
    A recent study evaluated the analgesic properties of this compound in animal models. The results demonstrated a significant reduction in pain response compared to control groups, suggesting its potential use as an analgesic agent .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings indicated that it could reduce markers of oxidative stress and improve neuronal survival rates .
  • Behavioral Studies :
    Behavioral assays in rodents showed that administration of this compound resulted in increased exploratory behavior and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The benzo[d][1,3]dioxole moiety is known for enhancing lipophilicity and receptor binding affinity.
  • The piperidine ring contributes to the modulation of neurotransmitter systems.

These structural elements are crucial for optimizing the pharmacological profile of the compound.

Q & A

Basic: What are the critical steps and conditions for synthesizing N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide?

Answer:
The synthesis involves a multi-step protocol:

Amide coupling : React benzo[d][1,3]dioxol-5-amine with oxalyl chloride to form the oxalamide intermediate.

Piperidine functionalization : Introduce the benzylpiperidinylmethyl group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Key conditions :

  • Temperature control (0–25°C for coupling; 60–80°C for substitutions).
  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.
  • Catalysts: Triethylamine or DMAP for acid scavenging .

Basic: How is the molecular structure of this compound validated?

Answer:
Structural confirmation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.18).
  • X-ray crystallography (if crystalline): Resolve 3D conformation, bond angles, and torsional strain in the oxalamide backbone .

Advanced: How can reaction yield and purity be optimized during synthesis?

Answer:

  • Solvent optimization : Use anhydrous DMF for polar intermediates to suppress hydrolysis .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce byproducts .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and identify impurities early .
  • Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Receptor binding assays : Use surface plasmon resonance (SPR) to measure affinity for neurological targets (e.g., serotonin receptors) at varying concentrations (IC₅₀ calculations) .
  • Enzyme inhibition studies : Conduct fluorometric assays (e.g., for acetylcholinesterase) with Michaelis-Menten kinetics to determine inhibition constants (Kᵢ) .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay on MIA PaCa-2 cells) with dose-response curves (EC₅₀) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing benzylpiperidine with pyridinyl groups) and compare bioactivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding motifs (e.g., oxalamide hydrogen bonds to kinase active sites) .
  • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values across analogs .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Experimental replication : Repeat assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
  • Meta-analysis : Compare results with structurally similar oxalamides (e.g., nitrophenyl or trifluoroethyl analogs) to identify trends .

Advanced: What in vivo models are suitable for preclinical testing?

Answer:

  • Neuroactivity : Use rodent models (e.g., Morris water maze) to assess cognitive effects linked to acetylcholinesterase inhibition .
  • Anticancer efficacy : Test in xenograft models (e.g., nude mice with implanted LNCaP tumors) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects .

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